molecular formula C19H20F2N2O3S2 B2922946 Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 380343-29-3

Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2922946
CAS No.: 380343-29-3
M. Wt: 426.5
InChI Key: VLEYFVJVNVFHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-derived compound characterized by a tetrahydrobenzothiophene core substituted with a carbamothioylamino group at position 2 and an ethyl carboxylate at position 2. The 4-(difluoromethoxy)phenyl moiety introduces electronegative fluorine atoms, which influence its physicochemical properties, including solubility, hydrogen bonding capacity, and metabolic stability .

Properties

IUPAC Name

ethyl 2-[[4-(difluoromethoxy)phenyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S2/c1-2-25-17(24)15-13-5-3-4-6-14(13)28-16(15)23-19(27)22-11-7-9-12(10-8-11)26-18(20)21/h7-10,18H,2-6H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEYFVJVNVFHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a novel compound belonging to the class of thiophene derivatives. Its unique structure, characterized by a benzothiophene core and a difluoromethoxy substituent, has been linked to various biological activities. This article reviews the compound's biological activity, particularly its antitumor and antibacterial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20F2N2O3S2
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 380343-29-3

The compound features a complex structure that enhances its potential biological reactivity and activity. The difluoromethoxy group is particularly noted for its influence on the compound's pharmacological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study evaluated its effects on MCF-7 breast cancer cells, revealing the following results:

  • IC50 Values : The compound demonstrated an IC50 value of 23.2 μM after 48 hours of incubation, indicating potent antiproliferative effects.
  • Cell Cycle Analysis : Flow cytometry showed that the compound induced G2/M-phase cell cycle arrest and S-phase arrest, suggesting mechanisms of action involving apoptosis and necrosis (Table 1).
ParameterControlCompound Treatment
G2/M-phase Cell Cycle Arrest17.23%25.56%
S-phase Cell Cycle Arrest16.76%23.38%

The mechanism of action of this compound includes:

  • Induction of Apoptosis : The compound effectively induces apoptosis in cancer cells.
  • Inhibition of Autophagy : It was observed to inhibit autophagic cell death while promoting necrosis.

In Vivo Studies

In vivo studies further corroborated the antitumor efficacy:

  • Tumor weight reduction was noted in SEC-bearing mice after treatment with the compound.
  • A significant decrease in solid tumor mass was observed compared to control treatments (Figure 1).

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity against various pathogens:

BacteriaMinimum Inhibitory Concentration (MIC)
E. coli0.64 - 19.92 μM
P. aeruginosa0.72 - 45.30 μM
Salmonella0.54 - 90.58 μM
S. aureus1.11 - 99.92 μM

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiophene derivatives similar to this compound:

  • Antitumor Evaluation : A study indicated that compounds with similar structures exhibited IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines .
  • Antibacterial Studies : New tetrahydrobenzothiophene derivatives showed good potency against E. coli, with MIC values as low as 1.11 μM .

Scientific Research Applications

Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core, a carbamothioyl group, and an ethyl ester functionality; the presence of a difluoromethoxy substituent on the phenyl ring enhances its potential biological activity and chemical reactivity. This compound belongs to a class of thiophene derivatives known for their diverse pharmacological properties.

Potential Applications

  • Pharmacological Research The unique structure of this compound allows for various applications, particularly in targeted therapies.
  • Biological Activity Studies Studies focusing on the interactions of this compound with biological targets are crucial for understanding its pharmacological profile.
  • Synthesis Significance Synthesis of this compound typically involves several steps.

Structural Similarity
this compound shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-amino-4-methylthiophene-3-carboxylateAmino and carboxylic acid groupsExhibits strong hydrogen bonding capabilities
Ethyl 2-amino-4-phenylthiophene-3-carboxylatePhenyl group substitutionKnown for antibacterial properties
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMethyl substitution on benzothiopheneDemonstrates unique cytotoxic activity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common tetrahydrobenzothiophene scaffold with several derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Functional Features
Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) 4-(Difluoromethoxy)phenylcarbamothioyl C₁₉H₂₁F₂N₂O₃S₂ 444.5 g/mol Difluoromethoxy (electron-withdrawing), carbamothioyl
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Bromobenzoyl/trichloroethyl C₂₁H₂₂BrCl₃N₂O₃S 587.7 g/mol Bromoaryl, trichloroethyl (lipophilic)
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Chloro-2-methylphenoxyacetyl C₂₀H₂₂ClNO₄S 407.9 g/mol Chlorophenyl, acetyl linker
Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Anilinocarbonyl-chromenylidene C₂₈H₂₅N₃O₄S 515.6 g/mol Chromene ring, extended π-system

Key Observations :

  • Hydrogen Bonding: The carbamothioylamino group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in analogs with similar thiourea moieties .
  • Lipophilicity : Bromobenzoyl and trichloroethyl substituents (e.g., in ) increase logP values, suggesting higher membrane permeability but possible toxicity risks.
Crystallographic and Spectroscopic Analysis
  • Crystallography : Analogous compounds (e.g., bromobenzoyl derivatives) have been analyzed using SHELX and WinGX software for structure refinement, revealing planar benzothiophene cores with substituent-dependent puckering (quantified via Cremer-Pople parameters) .
  • Spectroscopy : NMR and UV data for isorhamnetin glycosides () highlight the utility of ¹H/¹³C-NMR in confirming substituent regiochemistry, a method applicable to the target compound.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in constructing the carbamothioyl and tetrahydrobenzothiophene moieties of this compound?

  • Methodological Answer : The synthesis requires sequential coupling of the carbamothioyl group to the tetrahydrobenzothiophene core. Critical steps include:

  • Thioureation : Reacting 4-(difluoromethoxy)phenyl isothiocyanate with an amine-functionalized tetrahydrobenzothiophene precursor under anhydrous conditions (e.g., DMF, 60°C) to avoid hydrolysis .
  • Cyclization : Use of Lawesson’s reagent or P₂S₅ to form the benzothiophene ring, ensuring strict control of reaction time to prevent over-sulfurization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the difluoromethoxy group (δ ~6.8–7.2 ppm for aromatic protons; δ ~3.5–4.5 ppm for ethyl ester) and carbamothioyl NH (δ ~9–10 ppm, broad singlet) .
  • FT-IR : Confirm carbamothioyl (C=S stretch at ~1200–1250 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀) and FRAP assays, using ascorbic acid as a positive control .
  • Anti-inflammatory Potential : In vitro COX-2 inhibition ELISA or LPS-induced TNF-α suppression in macrophages (IC₅₀ comparison to dexamethasone) .
  • Dose-Response Curves : Test concentrations from 1 µM to 100 µM to identify effective ranges without cytotoxicity (validate via MTT assay) .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for the difluoromethoxy and carbamothioyl substituents?

  • Methodological Answer :

  • Analog Synthesis : Replace difluoromethoxy with methoxy, trifluoromethoxy, or hydrogen; modify carbamothioyl to urea/thiourea hybrids .

  • Biological Testing : Compare antioxidant/anti-inflammatory IC₅₀ values across analogs (Table 1).

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate substituent electronegativity with HOMO/LUMO energy gaps and bioactivity .

    Table 1. Example SAR Data for Analogs

    Substituent R₁ (Difluoromethoxy)R₂ (Carbamothioyl)DPPH IC₅₀ (µM)COX-2 Inhibition (%)
    -OCHF₂-NH(C=S)Ph12.5 ± 1.278 ± 3
    -OCH₃-NH(C=S)Ph28.7 ± 2.152 ± 4
    -H-NH(C=O)Ph>10015 ± 2

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Bioavailability Analysis : Measure plasma/tissue concentrations via LC-MS/MS after oral administration (rodent models) to assess absorption limitations .
  • Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) using hepatic microsome assays .
  • Dose Adjustment : Optimize in vivo dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) to match effective in vitro concentrations .

Q. What advanced techniques are recommended for studying target engagement in NF-κB or COX-2 pathways?

  • Methodological Answer :

  • SPR (Surface Plasmon Resonance) : Immobilize recombinant NF-κB p50/p65 subunits to measure binding affinity (KD values) .
  • Western Blotting : Quantify IκBα degradation or phosphorylated p65 levels in stimulated macrophages to confirm pathway modulation .
  • Crystallography : Co-crystallize the compound with COX-2 (PDB ID: 5KIR) to map binding interactions (e.g., hydrogen bonds with Arg120/His90) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.